N-(3,4-dichlorophenyl)piperidin-4-amine
Description
Historical Context of Substituted Piperidine (B6355638) Scaffolds in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged structure in the realm of medicinal chemistry. nih.govresearchgate.net Its presence in a vast number of natural products, synthetic pharmaceuticals, and agrochemicals underscores its importance. lifechemicals.com Historically, the piperidine scaffold has been a focal point for drug design and development due to its versatile properties. nih.govnih.gov
Substituted piperidines offer a three-dimensional structure that can facilitate complex and specific interactions with biological targets, a feature not as readily available to flat aromatic rings. lifechemicals.com The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. thieme-connect.comresearchgate.netthieme-connect.com Furthermore, these modifications can enhance biological activity, improve selectivity for a specific target, and even reduce toxicity. thieme-connect.comresearchgate.netthieme-connect.com
The significance of the piperidine scaffold is evident in its incorporation into numerous classes of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer agents. lifechemicals.comencyclopedia.pub The study of piperidine stereochemistry gained significant interest in the late 20th century and continues to be a prominent area of research. thieme-connect.com The ability to control the spatial arrangement of substituents on the piperidine ring is crucial for optimizing interactions with chiral biological environments like protein binding sites. thieme-connect.com
Table 1: Examples of Biological Activities Associated with Substituted Piperidine Scaffolds
| Therapeutic Area | Example of Activity |
|---|---|
| Oncology | Anticancer agents encyclopedia.pub |
| Neurology | Antipsychotics, Analgesics lifechemicals.comencyclopedia.pub |
| Immunology | Anti-allergic (Antihistamines) lifechemicals.com |
| Infectious Diseases | Antibacterial agents lifechemicals.com |
| Cardiovascular | Cardiovascular agents lifechemicals.com |
| Alzheimer's Disease | Cholinesterase inhibitors encyclopedia.pub |
Significance of the 3,4-Dichlorophenyl Moiety in Bioactive Compounds
The phenyl group is a fundamental building block in organic chemistry and is frequently found in drug molecules. wikipedia.org The addition of halogen atoms, such as chlorine, to the phenyl ring can significantly modulate a compound's biological activity. Chlorine is a common element in pharmaceuticals and is present in many FDA-approved drugs. nih.gov The inclusion of chlorine atoms can alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov
The 3,4-dichloro substitution pattern on a phenyl ring is of particular interest in medicinal chemistry. This specific arrangement of chlorine atoms has been incorporated into a variety of compounds exhibiting a broad spectrum of biological activities. For instance, amide compounds containing a 3,4-dichlorophenyl group have been designed and synthesized, with some showing potential antitumor activity. sioc-journal.cn In one study, a compound featuring this moiety, (2E)-3-(3,4-dichlorophenyl)-1-(2-(3-(4-(trifluoromethyl)phenyl)propionyl)ethylazo)propan-2-en-1-one, demonstrated potent growth inhibition of AGS gastric cancer cells. sioc-journal.cn
Table 2: Bioactive Compounds Featuring the Dichlorophenyl Moiety
| Compound Type | Biological Activity Investigated |
|---|---|
| Imidazothiazole-thiazolidinone hybrids | Anticancer, Anti-inflammatory nih.gov |
| Pyrazoline derivatives | Antioxidant, Antibacterial, Cytotoxic researchgate.net |
| Amide derivatives | Antitumor sioc-journal.cn |
| 1,3,4-Oxadiazole-2-thione derivatives | Anti-inflammatory |
| 3,4-Dichlorophenyl-ureas | Antimycobacterial ncats.io |
Overview of N-(3,4-dichlorophenyl)piperidin-4-amine as a Key Pharmacophore
A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov The structure of this compound combines the key features of the substituted piperidine scaffold and the 3,4-dichlorophenyl group, making it a significant pharmacophore for drug design.
The 4-aminopiperidine (B84694) portion of the molecule provides a basic nitrogen center, which can be crucial for forming salt bridges or hydrogen bonds with biological targets. The piperidine ring itself offers a non-planar, conformationally flexible scaffold that can be adapted to fit into various binding pockets. The position of the amino group at the 4-position of the piperidine ring is a common feature in many bioactive compounds.
The N-(3,4-dichlorophenyl) group contributes significantly to the molecule's properties. The dichlorinated phenyl ring is lipophilic, which can enhance membrane permeability and access to intracellular targets. The chlorine atoms can also engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The electronic-withdrawing nature of the chlorine atoms influences the electron density of the aniline (B41778) nitrogen, which can affect its basicity and hydrogen bonding capabilities.
The combination of the substituted piperidine and the 3,4-dichlorophenyl moiety in a single molecule creates a versatile scaffold. This structure has been identified as a precursor in the synthesis of various other molecules. For instance, N-phenylpiperidin-4-amine (4-anilinopiperidine) and its derivatives are recognized as important precursors in the synthesis of certain potent analgesics. federalregister.gov The specific 3,4-dichloro substitution pattern on the phenyl ring of this compound provides a distinct electronic and steric profile that can be exploited in the design of selective ligands for a variety of biological targets.
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14-15H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIERXBUIDJOGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for the N-(3,4-dichlorophenyl)piperidin-4-amine Core
The formation of the central N-aryl piperidine (B6355638) structure is a key step that can be accomplished through several reliable synthetic routes. These pathways often involve the strategic formation of the crucial carbon-nitrogen bond between the dichlorophenyl moiety and the piperidine ring.
Reductive amination is a widely utilized and efficient method for creating the this compound core. researchgate.net This reaction, also known as reductive alkylation, involves the condensation of an amine with a ketone or aldehyde, followed by the reduction of the resulting imine intermediate to form the target amine. researchgate.netmasterorganicchemistry.com A prominent strategy involves the reaction of 3,4-dichloroaniline (B118046) with N-Boc-piperidin-4-one. researchgate.net The initial condensation forms an iminium ion, which is then reduced in situ to yield the protected amine. masterorganicchemistry.com
Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for imines over ketones. masterorganicchemistry.comnih.gov The use of Lewis acids can also facilitate the reaction, particularly with less reactive amines or carbonyl compounds. researchgate.net This approach is favored for its operational simplicity and its ability to avoid the over-alkylation often seen with direct alkylation methods. masterorganicchemistry.com
| Starting Material 1 | Starting Material 2 | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Sodium triacetoxyborohydride or Sodium cyanoborohydride | Reductive Amination | masterorganicchemistry.comresearchgate.net |
Alternative pathways to the piperidin-4-one precursor, and by extension the piperidin-4-amine core, involve condensation and cyclization reactions. The Mannich condensation, for instance, is a classical method for synthesizing 2,6-diarylpiperidin-4-ones, which can serve as key intermediates. rdd.edu.iq This type of reaction typically involves the condensation of an aromatic aldehyde, a ketone with acidic α-hydrogens, and an amine like ammonia. rdd.edu.iq
Other cyclization strategies, such as the Dieckmann cyclization or Prins cyclizations, can also be employed to construct the piperidine ring system. rdd.edu.iqnih.gov These methods involve intramolecular reactions to form the cyclic structure from an appropriately substituted acyclic precursor. nih.gov While not always the most direct route to this compound itself, these methods are fundamental in creating the substituted piperidine scaffold required for subsequent arylation.
The use of protecting groups is essential in the synthesis of this compound, particularly when employing a multi-step approach like reductive amination. researchgate.netresearchgate.net The piperidine nitrogen, being a secondary amine, is nucleophilic and can undergo undesired side reactions. researchgate.net To prevent this, a protecting group is installed on the piperidine nitrogen of the ketone starting material.
The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. researchgate.netresearchgate.net N-Boc-piperidin-4-one is a stable, commercially available starting material that selectively directs the reductive amination to the C-4 position. researchgate.net The Boc group is advantageous due to its stability under a range of reaction conditions and its ease of removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA), after the N-arylation step is complete. nih.gov This orthogonal protection strategy allows for sequential and controlled functionalization of the molecule.
Derivatization Strategies on the Piperidine Nitrogen Atom
Once the this compound core is synthesized and the protecting group (if used) is removed, the secondary amine on the piperidine ring becomes available for further modification. This allows for the introduction of a vast range of substituents to explore structure-activity relationships.
Direct N-alkylation and N-acylation are fundamental strategies for derivatizing the piperidine nitrogen. researchgate.net
Alkylation: This involves reacting the amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). researchgate.netresearchgate.net This method allows for the introduction of simple alkyl chains or more complex functionalized alkyl groups. researchgate.net Care must be taken to control reaction conditions to avoid the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkyl halide. researchgate.net
Acylation: This reaction introduces an acyl group to the nitrogen, forming an amide. It is typically carried out using acylating agents like acid chlorides or anhydrides. ekb.eg The reaction is often performed in the presence of a base to neutralize the acidic byproduct. N-acylation is a robust reaction that can be used to introduce a wide variety of carbonyl-containing moieties. nih.gov
| Reaction Type | Typical Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides (R-X), Base (e.g., K₂CO₃) | Alkyl (R) | researchgate.netresearchgate.net |
| N-Acylation | Acid chlorides (RCOCl), Anhydrides ((RCO)₂O) | Acyl (RCO) | nih.gov |
Beyond simple alkylation and acylation, more sophisticated strategies can be used to append diverse chemical moieties to the piperidine nitrogen, thereby introducing specific functionalities like alcohols, amines, or carboxylic acids. researchgate.net
One such approach is the aza-Michael reaction, a conjugate addition of the amine to an α,β-unsaturated carbonyl compound. For example, reacting the piperidine nitrogen with acrylonitrile (B1666552) or tert-butyl acrylate (B77674) can introduce precursors to carboxylic acids or amides. researchgate.net
Furthermore, alkylation with functionalized electrophiles provides a direct route to introduce varied chemical groups. Examples of reagents used for this purpose include:
Bromoacetonitrile: Introduces a cyanomethyl group. researchgate.net
2-Iodoethanol: Introduces a hydroxyethyl (B10761427) group. researchgate.net
2-Chloro-N,N-dimethylethylamine: Introduces a dimethylaminoethyl group. researchgate.net
These derivatization reactions significantly expand the chemical space accessible from the this compound scaffold, enabling the fine-tuning of its physicochemical properties. researchgate.net
| Reagent | Reaction Type | Moiety Introduced | Reference |
|---|---|---|---|
| Acrylonitrile | Aza-Michael Addition | -CH₂CH₂CN | researchgate.net |
| tert-Butyl acrylate | Aza-Michael Addition | -CH₂CH₂CO₂tBu | researchgate.net |
| Bromoacetonitrile | N-Alkylation | -CH₂CN | researchgate.net |
| 2-Iodoethanol | N-Alkylation | -CH₂CH₂OH | researchgate.net |
| 2-Chloro-N,N-dimethylethylamine | N-Alkylation | -CH₂CH₂N(CH₃)₂ | researchgate.net |
Modifications on the Phenyl and Piperidine Rings
Strategic modifications to both the dichlorophenyl and piperidine moieties of the core structure have been a key area of chemical research. These changes aim to understand how steric and electronic properties, as well as the spatial arrangement of functional groups, impact molecular interactions with biological targets.
The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the compound's activity profile. The electronic and steric nature of substituents on this aromatic ring can significantly alter the molecule's interaction with target proteins. Research into related N-arylpiperazine compounds has shown that the presence and position of halogen atoms on the phenyl ring are essential for inhibitory effects on certain biological targets. For instance, in one study, the addition of a chloride to the meta position of a phenyl ring was able to restore inhibitory activity on the human Equilibrative Nucleoside Transporter 1 (ENT1). polyu.edu.hk
While direct SAR studies on this compound are not extensively detailed in publicly available literature, broader research on dichlorophenyl-containing compounds provides insights. For example, studies on 2,4-dichlorochalcones have demonstrated significant antimicrobial activity, suggesting the dichlorophenyl moiety can be a key pharmacophore. researchgate.net In the context of fentanyl analogues, the use of halogenated precursors, such as those with a para-fluoro substitution on the phenyl ring, is noted in illicit synthesis, highlighting that modifications to this ring are synthetically feasible and can produce active compounds. federalregister.gov
The table below summarizes the conceptual effects of substituents on a phenyl ring, which can be extrapolated to understand potential modifications on the dichlorophenyl group of the target compound.
| Substituent Type | Electronic Effect | Example Group | Potential Impact on Activity |
| Electron-Withdrawing | Inductive/Resonance withdrawal of electron density | -NO₂, -CF₃, -Cl | Can alter binding affinity through modified electrostatic interactions or by influencing the pKa of the piperidine nitrogen. |
| Electron-Donating | Inductive/Resonance donation of electron density | -CH₃, -OCH₃, -NH₂ | May enhance or decrease activity by changing the electron density of the aromatic ring, affecting π-π stacking or other non-covalent interactions. |
| Halogens | Inductive withdrawal, weak resonance donation | -F, -Br, -I | Can form halogen bonds, alter metabolic stability, and modulate lipophilicity, thereby affecting pharmacokinetics and pharmacodynamics. |
This table represents general principles of substituent effects in medicinal chemistry.
The position of the N-(3,4-dichlorophenyl)amino group on the piperidine ring is a critical structural feature. The parent compound features this group at the 4-position, but shifting it to the 2- or 3-position creates positional isomers with distinct three-dimensional shapes and potential differences in biological activity.
The spatial arrangement of the nitrogen atom within the piperidine ring and its substituents dictates how the molecule can orient itself within a binding pocket. Structure-activity relationship studies on N-piperidinyl indole (B1671886) derivatives have shown that changing a substituent's location from the 3-position to the 2-position of the indole ring can significantly affect the compound's intrinsic activity and receptor selectivity. nih.gov Specifically, moving a pyrrolidinylmethyl group from the 3-position to the 2-position on the indole scaffold led to a change from partial to full agonism at the Nociceptin Opioid Peptide (NOP) receptor. nih.gov This highlights the sensitivity of biological targets to the precise geometry of a ligand.
The potential positional isomers of the N-arylamino group on the piperidine ring are illustrated below.
| Isomer | Structure | Key Structural Difference |
| 4-amino isomer | This compound | Symmetric substitution pattern on the piperidine ring. |
| 3-amino isomer | N-(3,4-dichlorophenyl)piperidin-3-amine | Asymmetric substitution, introducing a chiral center. |
| 2-amino isomer | N-(3,4-dichlorophenyl)piperidin-2-amine | Asymmetric substitution, with the amino group adjacent to the ring nitrogen. |
This table illustrates the potential positional isomers for investigation.
Further research focusing specifically on the synthesis and comparative biological evaluation of these positional isomers would be necessary to fully elucidate the SAR for this scaffold.
Structure Activity Relationship Sar Studies
Conformational and Stereochemical Requirements for Biological Activity
The three-dimensional arrangement of a molecule is paramount to its interaction with a biological target. For derivatives of N-(3,4-dichlorophenyl)piperidin-4-amine, both conformation and stereochemistry are defining factors for biological activity. The piperidine (B6355638) ring, a central scaffold in many biologically active compounds, typically adopts a stable chair conformation. researchgate.net This specific arrangement is believed to enable favorable interactions with planar regions of biological targets. vulcanchem.com
Studies on related N-acylpiperidin-4-ones indicate that these molecules can exist in equilibrium between different twist-boat conformations, which influences their binding affinity. researchgate.net The stereochemical configuration at substituted positions on the piperidine ring can also dramatically affect biological outcomes. For example, in a series of synthesized piperidin-4-ol derivatives, the specific stereoisomerism was shown to have a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov While specific stereoisomers of this compound itself are not detailed in the provided sources, the principle that stereochemistry profoundly impacts the biological activity of piperidine derivatives is well-established. nih.gov Conformational analyses of other complex piperidine-containing molecules have identified distinct, low-energy conformations that are crucial for binding to specific receptors, suggesting that only particular spatial orientations allow for effective ligand-target interaction. nih.gov
Influence of the Piperidine Ring and Nitrogen Atom on Ligand-Target Interactions
The piperidine ring and its constituent nitrogen atom are fundamental to the biological activity of this class of compounds. The piperidine nucleus is a common feature in many pharmacologically active agents, valued for its structural properties. scielo.brscielo.br SAR studies on various piperidine derivatives have consistently highlighted the importance of the basic nitrogen atom. nih.gov This nitrogen atom is typically protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic residue (e.g., aspartic acid) in the binding pocket of the target receptor or enzyme. This electrostatic interaction is often a primary anchor for the ligand.
The conformation of the piperidine ring also plays a role in orienting the other substituents for optimal interaction with the target. While some studies on complex pyrimidine (B1678525) derivatives found that altering the saturation and conformation of the piperidine ring did not significantly affect potency, this is not a universally applicable finding and depends heavily on the specific target and compound series. nih.gov In many cases, the rigid, chair-like structure of the piperidine ring is essential for positioning the aromatic and other functional groups correctly within the binding site. researchgate.netvulcanchem.com
Role of the 3,4-Dichlorophenyl Moiety in Affinity and Selectivity
The 3,4-dichlorophenyl group is a critical determinant of both the binding affinity and selectivity of this compound and its analogs. This moiety contributes significantly to the molecule's lipophilicity and electronegativity, which influences its ability to cross cell membranes and interact with the target. vulcanchem.com The chlorine atoms at the 3 and 4 positions create specific steric and electronic effects that are vital for potent interactions. vulcanchem.com
In related series of compounds, such as N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, the dichlorophenyl moiety has been shown to be a major factor in achieving high affinity and selectivity for specific receptors, like the dopamine (B1211576) D3 receptor. nih.gov Structural diversity in the aryl portion of these molecules has a major influence on binding affinity. nih.gov Studies on other dichlorophenyl-containing compounds have demonstrated that this group is key to their biological activity, including antitumor effects. sioc-journal.cn The substitution pattern on the phenyl ring is crucial; for instance, in a series of benzamide (B126) antimalarials, 3,4-disubstitution was found to modestly enhance potency. researchgate.net The interaction of the dichlorophenyl ring is likely governed by hydrophobic and van der Waals interactions within a specific sub-pocket of the target protein.
Table 1: Impact of Phenyl Ring Substitution on Biological Activity in Analogous Series
| Compound Series | Substitution Pattern | Effect on Activity | Source(s) |
| Benzamide Antimalarials | 3,4-disubstitution | Modestly enhanced potency | researchgate.net |
| Dopamine Receptor Ligands | 2,3-dichlorophenyl | High affinity and selectivity for D3 receptor | nih.gov |
| Piperidine Carboxamides | 3,4-dichlorophenyl | Contributes to optimal lipophilicity and electronic effects | vulcanchem.com |
This table is generated based on data from related but distinct compound series to illustrate the importance of the dichlorophenyl moiety.
Impact of Linker and Terminal Modifications on SAR Profiles
Modifications to the linker connecting the core piperidine and the terminal functional groups, as well as alterations to the terminal groups themselves, have a profound impact on the SAR profiles. In a related series of piperidine derivatives, replacing an oxymethyl linker with a thioether linkage demonstrated a strong preference for the sulfur-containing linker in phenyl analogs, significantly improving inhibitory potency. nih.gov This highlights that the nature of the linker, including its length, flexibility, and hydrogen-bonding capacity, is critical.
Similarly, in a series of dopamine receptor ligands, the presence of a carboxamide linker was found to be pivotal for D3 receptor selectivity. nih.govresearchgate.net Removing the carbonyl group from the amide linker dramatically reduced binding affinity at the D3 receptor by over 100-fold, while affinity for the D2 receptor was largely maintained. nih.govresearchgate.net This demonstrates that the linker is not merely a spacer but an active participant in ligand-receptor interactions, likely through specific hydrogen bonds.
Terminal modifications also play a key role. In a study of 4-aminopiperidines as antifungal agents, the nature of the N-alkyl substituent at the 4-amino position was critical. mdpi.com High activity was observed when combined with N-alkyl substituents containing more than seven carbon atoms, with an N-dodecyl (C12) residue showing outstanding activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at this position were detrimental to activity. mdpi.com
Table 2: Effect of Linker and Terminal Group Modifications in Related Piperidine Analogs
| Modification Type | Specific Change | Resulting Impact on Activity | Compound Series | Source(s) |
| Linker Modification | Replacement of oxymethyl with thioether | Strong preference, increased potency | Piperidine inhibitors of MenA | nih.gov |
| Linker Modification | Removal of carboxamide carbonyl group | >100-fold reduction in D3 receptor affinity | Dopamine D3 receptor ligands | nih.govresearchgate.net |
| Terminal Modification | N-dodecyl group at 4-amino position | Outstanding antifungal activity | 4-Aminopiperidine (B84694) antifungals | mdpi.com |
| Terminal Modification | Short or branched alkyl groups at 4-amino position | Detrimental to antifungal activity | 4-Aminopiperidine antifungals | mdpi.com |
Pharmacological Characterization and in Vitro Efficacy
In Vitro Cellular Assays for Biological Activity
Antimicrobial Potential (e.g., Antibacterial, Antifungal)
There are no specific studies available that evaluate the antibacterial or antifungal activity of N-(3,4-dichlorophenyl)piperidin-4-amine. Research on other piperidine (B6355638) derivatives has shown that the antimicrobial effects are highly variable and depend on the specific substitutions on the piperidine and associated aromatic rings. biomedpharmajournal.orgresearchgate.netresearchgate.netresearchgate.net However, without experimental data, the antimicrobial spectrum and potency of the title compound are unknown.
Antioxidant Activity
The potential for this compound to act as an antioxidant has not been reported in the scientific literature. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or other methods for evaluating antioxidant capacity, have not been applied to this specific compound. researchgate.netmdpi.commdpi.com Studies on different piperidine-containing molecules have revealed a range of antioxidant activities, but this is not predictive for the specific compound . researchgate.net
Hepatoprotective Mechanisms
No research data was found regarding the hepatoprotective mechanisms of this compound. Investigations into whether this compound can mitigate liver injury induced by toxins (e.g., carbon tetrachloride, acetaminophen) have not been published. nih.govmdpi.comresearchgate.netmdpi.com Therefore, its effects on liver enzymes, oxidative stress markers, and histopathological changes in liver tissue have not been determined.
DNA Protection Assays
There is no available information from DNA protection assays for this compound. Studies to determine if this compound can prevent DNA damage from oxidative stress or other genotoxic agents have not been documented in the available literature. nih.govmdpi.com Consequently, its ability to mitigate DNA strand breaks or the formation of adducts is currently unknown.
Molecular Interactions and Computational Studies
Molecular Docking Investigations of Ligand-Target Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a receptor.
For derivatives of piperidine (B6355638), molecular docking studies have been instrumental in elucidating their binding interactions with various biological targets. For instance, studies on piperidine-based analogues of cocaine targeting the dopamine (B1211576) transporter (DAT) have utilized 3D-QSAR (Quantitative Structure-Activity Relationship) and CoMFA (Comparative Molecular Field Analysis) to explore possible binding modes. These models suggest that both steric and electrostatic interactions are critical for the binding of substituents on the piperidine ring. nih.gov The predictive CoMFA models indicate that substituents can adopt multiple binding modes within the receptor active site. nih.gov
In other research involving novel piperidin-4-imine derivatives designed as antitubercular agents, molecular docking was performed on the enoyl-acyl carrier protein (EACP) reductase enzyme. nih.gov The results of these docking studies helped predict the interactions between the molecules and the enzyme, correlating with their observed biological activity. nih.gov Similarly, docking studies of pyrazole (B372694) derivatives containing a 3,4-dichlorophenyl group have been used to explore their binding modes in the active sites of target enzymes, providing insights into their potential as therapeutic agents. researchgate.net
The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the strength of the interaction. For a series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives, docking scores were used to rank compounds based on their predicted anticonvulsant activity, with more negative scores indicating stronger binding. ijper.org
Table 1: Representative Binding Affinities of Analogous Compounds
| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score) |
| Pyrazoline Derivatives | BCATm (PDB ID: 2A1H) | -6.898 |
| Doxorubicin (Standard) | DNA | -39.819 kcal/mol |
| Piperazine (B1678402) Quinazolinone Derivatives | DNA | Not specified |
Note: Data is sourced from studies on analogous compounds and is for illustrative purposes. ijper.org
A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that form significant interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are essential for stabilizing the ligand-receptor complex.
For example, in the docking of inhibitors with the SARS-CoV-2 main protease, analyses revealed strong hydrogen bonding with the main chain of Glu166 and interactions with His41, Gly143, Ser144, and Cys145. nih.gov Such studies pinpoint "hotspot" residues that are critical for binding and can guide the design of more potent and selective inhibitors. nih.govnih.govresearchgate.net Computational studies on dopamine receptor-ligand interactions have similarly identified conserved residues and specific aromatic microdomains (e.g., involving Trp, Phe, His) as being vital for T-stacking and other non-covalent interactions. nih.gov The analysis of these interactions helps explain the binding selectivity of different ligands for various receptor subtypes. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its structure, stability, and reactivity.
The electronic properties derived from DFT, such as the distribution of electron density, can elucidate the chemical reactivity of the molecule. mdpi.com For instance, in a study of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, DFT was used to calculate the geometrical structure and analyze reactivity, which was then correlated with potential antiviral activity. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmalayajournal.org
A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In computational studies of piperidin-4-one imine derivatives, FMO analysis was performed to investigate stability and reactivity characteristics. nih.gov The calculated energy gaps helped to explain the different chemical reactivity patterns among the synthesized compounds. nih.gov For a 2-(4-chlorophenyl) imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org The distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. malayajournal.org
Table 2: Illustrative FMO Data from Analogous Compounds
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-(4-chlorophenyl)-imidazole derivative | -5.2822 | -1.2715 | 4.0106 |
| (E)-3-(2,6-dichlorophenyl)-acrylamide | Not specified | Not specified | 4.17 |
Note: Data is sourced from studies on analogous compounds and is for illustrative purposes. nih.govmalayajournal.org
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions like hydrogen bonding. nih.govresearchgate.net
MEP maps are typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netsparkle.pro.br Green and yellow represent areas of neutral or intermediate potential.
For various heterocyclic compounds, MEP analysis has been used to identify the charge distribution and reactive sites. nih.govnih.gov In piperidin-4-one imine derivatives, MEP maps helped elucidate the charge distribution on the structure and predict reactivity towards biological targets. nih.govresearchgate.net The negative potential regions are often localized on electronegative atoms like oxygen and nitrogen, while positive regions are typically found around hydrogen atoms. malayajournal.org This information is critical for understanding how a molecule like N-(3,4-dichlorophenyl)piperidin-4-amine would interact with its environment.
Natural Bond Orbital (NBO) Analysis
Key interactions typically involve the delocalization of electron density from occupied Lewis-type (bond or lone pair) orbitals to unoccupied non-Lewis (antibonding or Rydberg) orbitals. The stabilization energy (E2) associated with these interactions quantifies the strength of the electron delocalization. In analogous piperidin-4-one structures, significant stabilization energies are observed for interactions such as the delocalization of the lone pair electrons of the nitrogen and oxygen atoms into adjacent antibonding orbitals (e.g., LP(N) → σ(C-C) and LP(O) → σ(C-C)). These interactions indicate a substantial charge transfer that stabilizes the system. For this compound, similar analyses would focus on the lone pairs of the two nitrogen atoms and the chlorine atoms, predicting their role in molecular stability and reactivity.
Table 1: Hypothetical NBO Analysis Data for Key Interactions This table is based on typical values for similar piperidine derivatives and serves as an illustrative example.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) N(piperidine) | σ* (C-C) | 3.5 - 5.0 | Intramolecular Hyperconjugation |
| LP (1) N(amine) | σ* (C-H) | 2.0 - 3.5 | Intramolecular Hyperconjugation |
| LP (2) Cl | σ* (C-C) | 1.0 - 2.5 | Resonance/Stabilization |
Non-Linear Optics (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, frequency conversion, and data storage. The NLO response of a molecule is governed by its molecular polarizability (α) and hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are used to calculate these properties. Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT).
For this compound, the dichlorophenyl group acts as an electron-withdrawing moiety, while the piperidine-amine part can act as an electron donor. This donor-acceptor framework suggests a potential for NLO activity. The calculated first-order hyperpolarizability (β₀) is a key indicator of a molecule's NLO potential. Studies on similar organic molecules show that the magnitude of β₀ is highly dependent on the efficiency of the charge transfer between the donor and acceptor groups. The HOMO-LUMO energy gap is also a critical factor; a smaller gap generally corresponds to higher polarizability and a larger NLO response.
Table 2: Calculated NLO Properties Calculations are typically performed using DFT methods like B3LYP.
| Parameter | Symbol | Typical Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | 3 - 6 D |
| Mean Polarizability | α | 150 - 250 |
| First Hyperpolarizability | β₀ | Varies, often compared to urea |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with biological targets. By simulating the atomic motions over time, MD can reveal the stable and transient conformations of this compound and its flexibility.
For piperidine-containing molecules, MD simulations are crucial for understanding the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents. The chair conformation is generally the most stable for piperidine rings. MD simulations can also elucidate the dynamics of how the molecule binds to a biological target, such as a protein receptor. By analyzing the trajectory of the molecule in the active site of a protein, researchers can identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), calculate binding free energies, and assess the stability of the protein-ligand complex. This information is vital for understanding the molecule's mechanism of action and for designing more potent derivatives.
In Silico Prediction of Biological Targets and Activity Spectra
In silico methods are widely used in the early stages of drug discovery to predict the biological activity spectrum of a compound and identify its potential molecular targets. Tools like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a molecule to predict its likely pharmacological and toxicological effects based on the structure-activity relationships of a vast database of known bioactive compounds.
For this compound, an in silico analysis would likely predict a range of potential activities. The dichlorophenyl moiety is present in various compounds with known biological activities, while the piperidine scaffold is a common feature in many central nervous system (CNS) active drugs and other therapeutic agents. Predictions might include activities such as enzyme inhibition, receptor antagonism or agonism, and potential antibacterial or anticancer properties. These predictions serve as a valuable guide for prioritizing compounds for experimental screening.
Table 3: Illustrative PASS Prediction Results This table presents a hypothetical spectrum of activities that might be predicted for the compound.
| Pa (Probability to be active) | Pi (Probability to be inactive) | Predicted Activity |
|---|---|---|
| > 0.7 | < 0.05 | Enzyme Inhibitor (e.g., Kinase, Protease) |
| > 0.5 | < 0.2 | GPCR Ligand |
| > 0.4 | < 0.1 | Antineoplastic |
| > 0.3 | < 0.1 | Antibacterial |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the molecular surface, this method provides a detailed picture of how molecules pack together.
Medicinal Chemistry and Drug Discovery Implications Preclinical, in Vitro Focus
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its drug-like properties. For derivatives of N-(3,4-dichlorophenyl)piperidin-4-amine, this process focuses on enhancing interactions with the biological target and improving metabolic endurance.
A primary goal of lead optimization is to increase a compound's potency—its ability to produce a desired biological effect at a low concentration—and its selectivity for the intended target over other related targets. The substitution pattern on the phenyl ring and modifications to the piperidine (B6355638) core are key strategies for achieving this. For instance, in the development of dopamine (B1211576) D3 receptor antagonists, which are of interest for treating substance abuse, the presence and position of chloro-substituents on the phenyl ring are crucial for high-affinity binding. nih.gov
A series of N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides, close analogs of the piperidine scaffold, were evaluated for their binding affinity at dopamine D3 and D2 receptors. nih.gov The data revealed that subtle changes in the molecule's structure could significantly impact both potency (Ki value) and selectivity. nih.govacs.org For example, introducing unsaturation in the linker chain or altering the arylcarboxamide portion can modulate these properties. nih.gov Similarly, structure-based design efforts targeting the TYK2 kinase have shown that incorporating a 2,6-dichloro-4-cyanophenyl moiety can markedly improve both potency and selectivity against related kinases like JAK1 and JAK2. nih.gov
Table 1: In Vitro Binding Affinities of Dichlorophenyl-piperazine Analogs at Dopamine Receptors
| Compound | Modifications | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D3/D2 Selectivity Ratio |
|---|---|---|---|---|
| Analog 1 | Saturated Butyl Linker, Phenylcarboxamide | 1.2 | 117 | 97 |
| Analog 2 | Saturated Butyl Linker, Naphthylcarboxamide | 0.6 | 26 | 43 |
| Analog 3 | Butenyl Linker, Phenylcarboxamide | 3.5 | 200 | 57 |
| Analog 4 | Butynyl Linker, Phenylcarboxamide | 10.1 | 21 | 2 |
This table is based on data for N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]alkyl)arylcarboxamides, which are structural analogs used to illustrate optimization principles relevant to the dichlorophenylpiperidine scaffold. nih.gov
A significant challenge in drug development is ensuring a compound is not rapidly broken down by metabolic enzymes, primarily in the liver. Poor metabolic stability can lead to low bioavailability and a short duration of action. The this compound scaffold is susceptible to oxidative metabolism on both the aromatic and piperidine rings. nih.gov
Medicinal chemists employ several strategies to enhance in vitro metabolic stability. One common approach is bioisosteric replacement, where a metabolically vulnerable part of the molecule is swapped with a more robust group. For instance, replacing a piperazine (B1678402) ring, which can be metabolically labile, with a piperidine ring has been shown to improve stability in rat liver microsome assays for certain classes of compounds. nih.govresearchgate.net Another effective technique is "metabolic blocking," where chemical groups are introduced at sites of metabolism. Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can strengthen the carbon-hydrogen bond, slowing its enzymatic cleavage. Studies on related piperidine-derived amide inhibitors showed that deuterium substitution on the phenyl ring significantly increased the metabolic half-life in both human and rat liver microsomes. nih.gov
Table 2: Effect of Deuterium Substitution on In Vitro Metabolic Stability of a Piperidine-Amide Inhibitor
| Compound | Modification | Half-life (t½) in Human Liver Microsomes (min) | Half-life (t½) in Rat Liver Microsomes (min) |
|---|---|---|---|
| Parent Compound | None | ~200 | ~30 |
| Analog 3f | Deuterium on Piperidine Ring | ~200 | ~30 |
| Analog 3h | Deuterium on Phenyl Ring | >240 | >60 |
| Analog 3i | Deuterium on Phenyl Ring | >240 | >60 |
This table is adapted from findings on a piperidine-derived amide sEH inhibitor to demonstrate the principles of improving metabolic stability. nih.gov
Rational Design of Multifunctional Ligands
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. researchgate.net This has led to the paradigm of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. researchgate.netnih.gov The this compound scaffold is well-suited for this approach due to its modular nature.
The rational design of MTDLs often involves a hybridization strategy, where known pharmacophores (the active parts of different drugs) are combined into a single chemical entity. researchgate.net For example, the dichlorophenylpiperidine core could serve as a high-affinity anchor for one receptor, while a second pharmacophore, attached to the piperidine nitrogen or amine, could be designed to interact with an entirely different target, such as an enzyme or an ion channel. researchgate.net This single-molecule approach can offer advantages over combination therapies by simplifying pharmacokinetic profiles and potentially reducing adverse effects. researchgate.net
Development of Novel Therapeutic Scaffolds
A "scaffold" is the core structure of a molecule to which various functional groups can be attached. The piperidine ring, in particular, is considered a "privileged scaffold" because it is a structural component in a wide range of biologically active compounds. The this compound framework has been used as a starting point for developing inhibitors for a diverse array of therapeutic targets.
By modifying the core structure, researchers have developed novel chemical series for targets including:
NLRP3 Inflammasome: A pharmacophore-hybridization strategy was used to combine a known acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure to create novel inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com
GABAA Receptors: The 5-(piperidin-4-yl)-3-hydroxypyrazole scaffold was developed as a novel framework for probing the orthosteric binding site of GABAA receptors, which are critical for regulating neuronal excitability. nih.gov
Dopamine D4 Receptors: A series of 4,4-difluoropiperidine (B1302736) ether-based antagonists were synthesized and optimized, leading to compounds with exceptional binding affinity for the dopamine D4 receptor. chemrxiv.org
Secretory Glutaminyl Cyclase (sQC): Through virtual screening, a piperidine-4-carboxamide moiety was identified as a novel scaffold for inhibitors of sQC, an enzyme implicated in the pathology of Alzheimer's disease. researchgate.net
Table 3: Structure-Activity Relationship (SAR) of a 4,4-Difluoropiperidine Scaffold for Dopamine D4 Receptor (D4R) Binding
| Compound | Ether Substitution on Piperidine Scaffold | D4R Binding Affinity (Ki, nM) |
|---|---|---|
| 8a | 4-Fluorophenyl | 11 |
| 8b | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Methylphenyl | 13 |
| 8d | 4-Chlorophenyl | 53 |
| 8e | Phenyl | 27 |
| 8f | 3-Fluoro-4-methylphenyl | 72 |
This table illustrates how modifications to a piperidine-based scaffold influence biological activity at a specific target. chemrxiv.org
Preclinical Investigations of Mechanism of Action (In Vitro)
Understanding how a drug molecule interacts with its target at a molecular level is fundamental to rational drug design. In vitro biophysical and structural biology techniques are used to elucidate the precise mechanism of action. For compounds containing the dichlorophenylpiperidine motif, these studies can reveal the key interactions that drive binding and activity.
A compelling example comes from the study of (3,5-dichlorophenyl)pyridine-derived inhibitors targeting furin, a proprotein convertase. scienceopen.com X-ray crystallography of the inhibitor bound to furin revealed a sophisticated "induced-fit" mechanism. The binding of the inhibitor caused a significant conformational change in the enzyme's active site, exposing a normally buried tryptophan residue. scienceopen.com This rearrangement created a new hydrophobic pocket perfectly shaped to accommodate the inhibitor's 3,5-dichlorophenyl group. scienceopen.com This detailed structural insight, complemented by biophysical methods like surface plasmon resonance, confirmed a slow-off-rate binding kinetic, which is often desirable for sustained therapeutic effect. scienceopen.com Such studies provide an atomic-level blueprint that explains the compound's potency and can guide further optimization.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) leverages 3D structural information of a biological target, typically a protein or enzyme, to design new ligands or optimize existing ones. nih.gov When a crystal structure of the target is available, computational methods like molecular docking can be used to predict how a molecule like this compound or its derivatives will bind. nih.gov
This in silico approach allows medicinal chemists to visualize the interactions between the ligand and amino acid residues in the binding site. washington.edu For example, the dichlorophenyl group might fit into a hydrophobic pocket, while the piperidine's amine group could form a critical hydrogen bond or salt bridge with an acidic residue like aspartate or glutamate. scienceopen.com By analyzing these predicted binding poses, chemists can hypothesize modifications that would enhance affinity, such as adding a functional group to form an additional hydrogen bond or altering the scaffold to better fit the shape of the binding pocket. nih.govwashington.edu This iterative cycle of computational design, chemical synthesis, and in vitro testing is a cornerstone of modern drug discovery and has been successfully applied to design selective inhibitors for targets like the dopamine D3 receptor and furin. scienceopen.comnih.gov
Future Research Directions
Exploration of Novel Target Interactions
While initial research has likely focused on a specific biological target for N-(3,4-dichlorophenyl)piperidin-4-amine, its structural motifs suggest the potential for interaction with a broader range of biomolecules. Future research should systematically explore novel target interactions to uncover new therapeutic applications. The diverse biological activities of structurally related piperidine (B6355638) compounds underscore the potential for discovering new applications for this compound analogs. For instance, various derivatives have shown promise as antitumor, antimalarial, and anti-inflammatory agents. nih.govsioc-journal.cnmdpi.com
A comprehensive screening strategy against a wide array of receptors, enzymes, and ion channels could reveal unexpected activities. High-throughput screening (HTS) campaigns, coupled with target-based screening against panels of disease-relevant proteins, will be instrumental in this exploratory phase. scispace.com Furthermore, given that derivatives of similar compounds have shown affinity for targets like the dopamine (B1211576) D3 receptor and the NLRP3 inflammasome, investigating these and other neurologically and immunologically important targets would be a logical starting point. mdpi.comnih.gov The goal is to move beyond the primary target and identify secondary or novel targets that could lead to new therapeutic indications or explain polypharmacological effects.
Table 1: Potential Areas for Novel Target Exploration
| Target Class | Specific Examples | Rationale |
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Structural similarities to known GPCR ligands. nih.govnih.gov |
| Ion Channels | Sodium, Potassium, Calcium Channels | Piperidine moieties are common in ion channel modulators. |
| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Potential for anticancer activity by inhibiting key signaling pathways. sioc-journal.cn |
| Inflammasomes | NLRP3 | Analogs of similar scaffolds have shown inhibitory activity. mdpi.com |
Advanced Synthetic Methodologies for Analog Generation
The generation of a diverse library of analogs is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. Future efforts should leverage advanced synthetic methodologies to efficiently create novel derivatives of this compound. Traditional synthetic routes can be time-consuming and limited in scope. Modern techniques, however, offer pathways to greater structural diversity and complexity.
Methodologies such as diversity-oriented synthesis (DOS) can be employed to explore novel chemical space by creating structurally complex and diverse molecules from a common starting material. scispace.com Additionally, the use of one-pot reactions, such as the Mannich condensation, can streamline the synthesis of substituted piperidines. nih.govrdd.edu.iq Catalytic methods, including metal-catalyzed cross-coupling reactions and C-H activation, will be invaluable for the late-stage functionalization of the core scaffold, allowing for the rapid introduction of various substituents. nih.gov These advanced methods will not only accelerate the drug discovery process but also enable the synthesis of previously inaccessible analogs.
Table 2: Advanced Synthetic Strategies for Analog Generation
| Synthetic Methodology | Description | Potential Application |
| Diversity-Oriented Synthesis (DOS) | Creates a wide range of structurally diverse molecules from a common intermediate. | Generation of a screening library with high chemical diversity. scispace.com |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency and reduced waste in the synthesis of piperidine derivatives. nih.gov |
| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage of the synthesis. | Rapid generation of analogs for SAR studies. |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Improved reaction control, safety, and scalability of synthesis. |
Integration of Advanced Computational Techniques
The integration of advanced computational techniques into the drug discovery pipeline can significantly de-risk, accelerate, and refine the process of developing this compound analogs. In silico methods can provide valuable insights into the molecular interactions governing ligand-target binding, predict pharmacokinetic properties, and guide the design of more potent and selective compounds.
Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of analogs within the active site of a target protein, helping to rationalize SAR data and guide the design of new derivatives with improved affinity. mdpi.comnih.gov Furthermore, quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to study the electronic properties of the molecules and their transition states, providing a deeper understanding of their reactivity and stability. nih.govmdpi.com The use of machine learning and artificial intelligence (AI) algorithms to analyze large datasets can help in predicting the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Development of Chemical Probes for Receptor Characterization
The development of high-quality chemical probes is essential for the validation of new biological targets and the elucidation of their physiological and pathological roles. this compound and its analogs can serve as a valuable starting point for the design of chemical probes. A chemical probe is a small molecule that is potent and selective for a specific target and can be used to modulate its function in a biological system. scispace.comolemiss.edu
Future research should focus on developing analogs that can be converted into chemical probes by incorporating functionalities for detection (e.g., fluorescent tags, biotin) or for covalent modification of the target (e.g., photoaffinity labels). These probes would be instrumental in studying the target's expression, localization, and interaction partners within cells and in vivo. The development of selective probes derived from this scaffold, similar to how other heterocyclic compounds have been optimized for targets like the dopamine D3 receptor, will provide powerful tools for basic biological research and target validation. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
